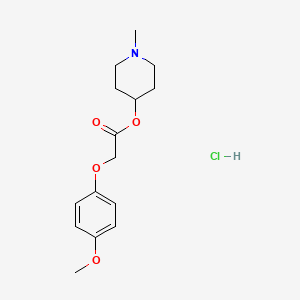methanone](/img/structure/B4087615.png)
[2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone
Overview
Description
[2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazole class of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
[2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of [2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the cell. This includes the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce the viability of microbial and fungal cells. In vivo studies have shown that the compound can reduce the size of tumors and increase the survival rate of animals with cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone is its versatility in scientific research. This compound can be used in a variety of assays, including cell viability assays, enzyme inhibition assays, and animal studies. However, one of the limitations of this compound is its potential toxicity. It is important to carefully evaluate the concentration and duration of exposure to this compound to ensure that it does not cause harm to cells or animals.
Future Directions
There are several future directions for the study of [2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone. One potential area of research is the development of novel therapeutic agents for cancer and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects. Overall, [2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone has significant potential for scientific research and could lead to the development of new treatments for a range of diseases.
properties
IUPAC Name |
[3-[2-(hydroxymethyl)phenyl]phenyl]-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-10-9-19-18(20)17(22)14-7-4-6-13(11-14)16-8-3-2-5-15(16)12-21/h2-11,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRRBHFQJQXKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC(=C2)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2'-(hydroxymethyl)biphenyl-3-yl](1-methyl-1H-imidazol-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chlorobenzyl)thio]-5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087533.png)
![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B4087540.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-biphenylcarboxamide](/img/structure/B4087545.png)
![1-(4-bromophenyl)-5-[2-(2-pyridinyl)ethyl]-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087547.png)

![3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087572.png)
![7-(2,6-dichlorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087586.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4087594.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4087601.png)
![4-[(2-hydroxyethyl)amino]-N-(3-methylphenyl)-3-nitrobenzamide](/img/structure/B4087610.png)
![1-(6-methoxy-1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]methanamine](/img/structure/B4087628.png)
![7-isopropyl-4-(4-methoxyphenyl)-1-methyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4087635.png)
![6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087636.png)
![1-(4-bromophenyl)-5-(4-fluorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087642.png)